molecular formula C20H17BrO5 B11604718 Propan-2-yl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11604718
M. Wt: 417.2 g/mol
InChI Key: BCGWJZNPOUHNJW-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and acyl chlorides.

    Bromination: Introduction of the bromine atom at the 2-position of the benzoyloxy group can be done using brominating agents like N-bromosuccinimide (NBS).

    Esterification: The carboxylate group can be esterified using isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran-3-carboxylate: Lacks the bromine and isopropyl groups.

    5-Bromobenzofuran-3-carboxylate: Lacks the isopropyl group.

    2-Bromobenzoyloxybenzofuran: Lacks the carboxylate group.

Uniqueness

PROPAN-2-YL 5-(2-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: is unique due to the presence of both the bromine and isopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

propan-2-yl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3

InChI Key

BCGWJZNPOUHNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OC(C)C

Origin of Product

United States

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